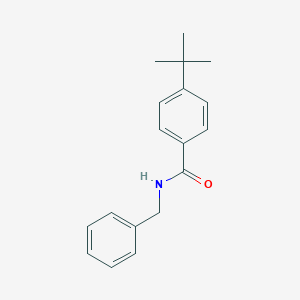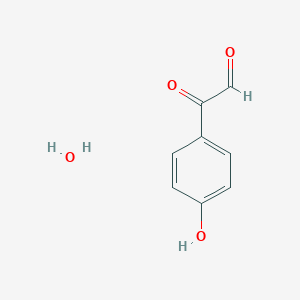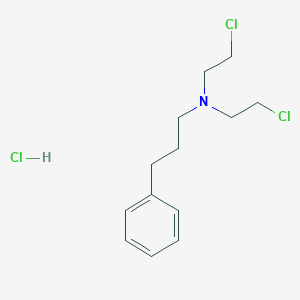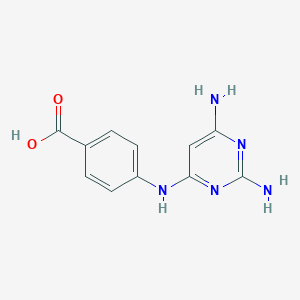![molecular formula C9H7ClS B171711 3-クロロ-4-メチルベンゾ[b]チオフェン CAS No. 130219-79-3](/img/structure/B171711.png)
3-クロロ-4-メチルベンゾ[b]チオフェン
概要
説明
3-Chloro-4-methylbenzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
科学的研究の応用
3-Chloro-4-methylbenzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is used in the synthesis of organic semiconductors and other materials with specific electronic properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
Target of Action
The primary target of 3-Chloro-4-methylbenzo[b]thiophene is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .
Mode of Action
3-Chloro-4-methylbenzo[b]thiophene interacts with its target, Mcl-1, by entering cancer cells effectively and causing DNA damage . Simultaneously, it downregulates Mcl-1, prompting a significant apoptotic response .
Biochemical Pathways
The compound affects the apoptosis and DNA damage repair pathways . By downregulating Mcl-1, it interferes with these pathways, leading to increased apoptosis and impaired DNA repair . This dual action is particularly effective against cancer cells that have developed resistance to certain treatments .
Pharmacokinetics
It’s noted that the compound can effectively enter cancer cells , suggesting it may have good cellular permeability.
Result of Action
The result of the action of 3-Chloro-4-methylbenzo[b]thiophene is a marked increase in the cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . The resistance factors of these cancer cells also decrease markedly compared to cisplatin .
Action Environment
It’s worth noting that the compound’s effectiveness against cancer cells, including those resistant to other treatments, suggests it may be robust in various cellular environments .
生化学分析
Biochemical Properties
3-Chloro-4-methylbenzo[b]thiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-Chloro-4-methylbenzo[b]thiophene and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound has shown potential in inhibiting certain kinases, which are crucial for cell signaling and regulation .
Cellular Effects
The effects of 3-Chloro-4-methylbenzo[b]thiophene on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in apoptosis and DNA repair. In cancer cells, 3-Chloro-4-methylbenzo[b]thiophene can induce apoptosis by downregulating anti-apoptotic proteins such as myeloid cell leukemia-1 (Mcl-1) and inhibiting DNA repair proteins like RAD51 and BRCA2 . This leads to increased DNA damage and cell death, making it a potential candidate for anticancer therapy. Furthermore, 3-Chloro-4-methylbenzo[b]thiophene affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Chloro-4-methylbenzo[b]thiophene exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it binds to the active site of cytochrome P450 enzymes, leading to competitive inhibition and altered metabolic activity . Additionally, 3-Chloro-4-methylbenzo[b]thiophene can form complexes with metal ions, which can further influence its biochemical interactions. The compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-methylbenzo[b]thiophene have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can be influenced by factors such as light, temperature, and pH. Over extended periods, 3-Chloro-4-methylbenzo[b]thiophene may undergo oxidative degradation, leading to the formation of by-products that can affect its biological activity . Long-term studies have shown that continuous exposure to 3-Chloro-4-methylbenzo[b]thiophene can lead to adaptive cellular responses, including changes in enzyme expression and activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-methylbenzo[b]thiophene vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can effectively modulate enzyme activity and cell signaling pathways . At higher doses, 3-Chloro-4-methylbenzo[b]thiophene can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
3-Chloro-4-methylbenzo[b]thiophene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolism, which includes oxidation, reduction, and hydrolysis reactions . These reactions lead to the formation of metabolites that can be further conjugated in phase II metabolism, involving enzymes such as glutathione S-transferase and UDP-glucuronosyltransferase . The metabolic flux of 3-Chloro-4-methylbenzo[b]thiophene can influence the levels of other metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-4-methylbenzo[b]thiophene within cells and tissues are facilitated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 3-Chloro-4-methylbenzo[b]thiophene can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Chloro-4-methylbenzo[b]thiophene is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, 3-Chloro-4-methylbenzo[b]thiophene can be targeted to the mitochondria, where it can affect mitochondrial function and induce apoptosis . Additionally, its presence in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression .
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylbenzo[b]thiophene can be synthesized through several methods. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10), can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of 3-Chloro-4-methylbenzo[b]thiophene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions
3-Chloro-4-methylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 3-Chloro-4-methylbenzo[b]thiophene with different functional groups.
類似化合物との比較
Similar Compounds
3-Chloro-6-methylbenzo[b]thiophene: Similar in structure but with a different position of the methyl group.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a methyl group.
Uniqueness
3-Chloro-4-methylbenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and methyl groups can affect how the compound interacts with other molecules and its overall stability.
特性
IUPAC Name |
3-chloro-4-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRUUTMTDMIIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563939 | |
| Record name | 3-Chloro-4-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130219-79-3 | |
| Record name | 3-Chloro-4-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B171670.png)
![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)

